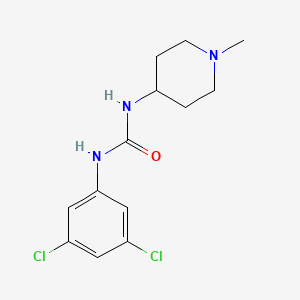![molecular formula C15H16N2O4S B5322154 5-[(benzylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5322154.png)
5-[(benzylamino)sulfonyl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Benzylamino)sulfonyl]-2-methoxybenzamide, also known as BzAMS, is a potent and selective inhibitor of the AAA+ ATPase p97/VCP. It has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
5-[(benzylamino)sulfonyl]-2-methoxybenzamide binds to the D2 domain of p97/VCP, which is responsible for the interaction with cofactors and substrates. This binding inhibits the ATPase activity of p97/VCP, leading to the accumulation of polyubiquitinated proteins and induction of ER stress. The accumulation of misfolded proteins ultimately leads to apoptosis in cancer cells and enhanced clearance in neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce ER stress and activate the unfolded protein response in cancer cells, leading to apoptosis. In addition, this compound has been shown to enhance the clearance of misfolded proteins in neurodegenerative disorders, reducing their aggregation and toxicity.
Advantages and Limitations for Lab Experiments
One advantage of 5-[(benzylamino)sulfonyl]-2-methoxybenzamide is its potency and selectivity for p97/VCP, making it a useful tool for studying the function of this ATPase. However, its potency also poses a challenge for in vivo studies, as high doses may be required to achieve therapeutic effects. In addition, the potential off-target effects of this compound have not been fully characterized, and further studies are needed to determine its safety and efficacy in vivo.
Future Directions
For 5-[(benzylamino)sulfonyl]-2-methoxybenzamide research include the development of more potent and selective analogs, as well as the evaluation of its therapeutic potential in preclinical and clinical studies. In addition, further studies are needed to elucidate the off-target effects of this compound and its potential interactions with other drugs. Finally, the role of p97/VCP in other diseases, such as viral infections and autoimmune disorders, should be explored to expand the potential therapeutic applications of this compound.
Synthesis Methods
The synthesis of 5-[(benzylamino)sulfonyl]-2-methoxybenzamide involves a series of reactions starting from 2-methoxybenzoic acid. The acid is first converted to the corresponding acid chloride using thionyl chloride, followed by reaction with benzylamine to give the benzylamide intermediate. This intermediate is then treated with sodium bisulfite to form the sulfonamide linkage, and finally, the benzyl group is deprotected using palladium on carbon and hydrogen gas to yield the final product, this compound.
Scientific Research Applications
5-[(benzylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in cancer and neurodegenerative disorders. The inhibition of p97/VCP by this compound has been shown to induce ER stress and activate the unfolded protein response, leading to apoptosis in cancer cells. In addition, this compound has been shown to enhance the efficacy of other cancer therapies, such as proteasome inhibitors and DNA-damaging agents.
In neurodegenerative disorders, p97/VCP has been implicated in the clearance of misfolded proteins, such as tau and alpha-synuclein. This compound has been shown to enhance the clearance of these proteins and reduce their aggregation, suggesting a potential therapeutic role in diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5-(benzylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-21-14-8-7-12(9-13(14)15(16)18)22(19,20)17-10-11-5-3-2-4-6-11/h2-9,17H,10H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUJNSSRRPJIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorobenzyl)-3-[2-(trifluoromethyl)morpholin-4-yl]propanamide](/img/structure/B5322077.png)
![1-isopropyl-4-(3-methylphenyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B5322089.png)
![[3-benzyl-1-(3-chloropyridin-2-yl)piperidin-3-yl]methanol](/img/structure/B5322101.png)
![3-allyl-5-{2-[3-(4-methoxyphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5322113.png)
![3-{[(2,4-difluorophenyl)amino]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5322120.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]phenol](/img/structure/B5322123.png)
![4-ethyl-5-methyl-2-[3-(4-pyridinyl)-1-azetidinyl]pyrimidine](/img/structure/B5322130.png)
![5-(2,6-dimethyl-4-morpholinyl)-2-[2-(3-methoxyphenyl)vinyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5322141.png)

![N-{4-[3-(2-furyl)-3-oxo-1-propen-1-yl]phenyl}-2-(3-methylphenoxy)acetamide](/img/structure/B5322161.png)
![2-(2-amino-4,6-dimethylpyrimidin-5-yl)-N-[1-(3-fluoro-4-methoxyphenyl)ethyl]acetamide](/img/structure/B5322183.png)
![(4aS*,8aR*)-6-[(2-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetyl]-1-propyloctahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5322188.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5322190.png)
